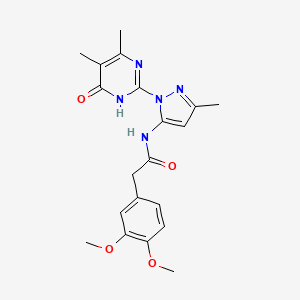![molecular formula C11H13NO3 B2411137 2-[(3-Methylphenyl)formamido]propanoic acid CAS No. 1397001-97-6](/img/structure/B2411137.png)
2-[(3-Methylphenyl)formamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methylphenyl)formamido]propanoic acid is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is also known by its IUPAC name, N-(3-methylbenzoyl)alanine . This compound is characterized by its white powder form and has a melting point of 92-93°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)formamido]propanoic acid typically involves the reaction of 3-methylbenzoyl chloride with alanine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methylphenyl)formamido]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nucleophile used; for example, using hydroxide ions would yield the corresponding alcohol.
Applications De Recherche Scientifique
2-[(3-Methylphenyl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-Methylphenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[(3-Methylphenyl)formamido]propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-[(3-methylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-3-5-9(6-7)10(13)12-8(2)11(14)15/h3-6,8H,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBSQWRBLPDJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
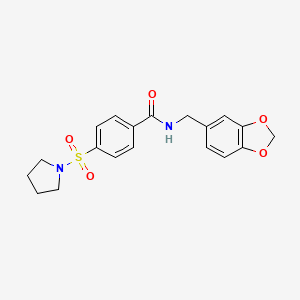
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2411057.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)
![4-benzyl-2-(2-(4-ethoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2411059.png)
![2,2-Difluoro-N-phenylspiro[3.3]heptane-6-carboxamide](/img/structure/B2411061.png)
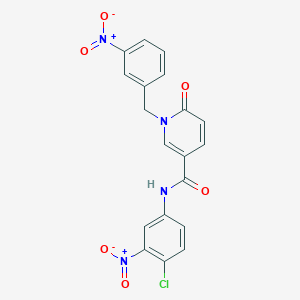
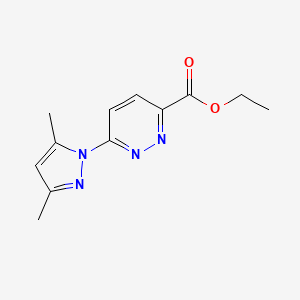
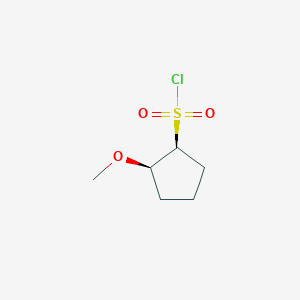
![N-methyl-N-({1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl}methyl)acetamide](/img/structure/B2411065.png)
![N-[5-amino-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2411066.png)
![N-[1-(4-fluoro-3-methylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2411067.png)
![2-methoxy-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide](/img/structure/B2411068.png)
